molecular formula C21H28N2O2 B101403 N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide CAS No. 18095-72-2

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide

Cat. No. B101403
CAS RN: 18095-72-2
M. Wt: 340.5 g/mol
InChI Key: VAYJJJUFVVFWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.

Biochemical And Physiological Effects

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a valuable tool for investigating the role of acetylcholine in various physiological and pathological processes. However, N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve and maintain therapeutic concentrations in the brain.

Future Directions

There are several future directions for research on N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase that have longer half-lives and are more effective in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide and its mechanism of action.

Synthesis Methods

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine hydrochloride to form the intermediate 3-(2,6-dimethylphenoxy)propylamine. The intermediate is then reacted with 2-bromo-N,N-dimethylaniline to form N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been widely used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to enhance the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.

properties

CAS RN

18095-72-2

Product Name

N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C21H28N2O2/c1-16-10-8-11-17(2)19(16)23(15-9-14-22(3)4)21(25)20(24)18-12-6-5-7-13-18/h5-8,10-13,20,24H,9,14-15H2,1-4H3

InChI Key

VAYJJJUFVVFWPA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

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